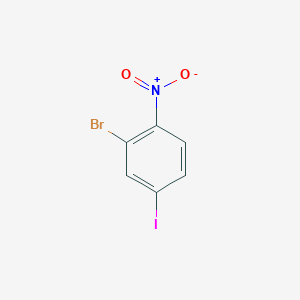

2-Bromo-4-iodo-1-nitrobenzene

Vue d'ensemble

Description

2-Bromo-4-iodo-1-nitrobenzene is a useful research compound. Its molecular formula is C6H3BrINO2 and its molecular weight is 327.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-4-iodo-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a prime target for electrophilic aromatic substitution .

Mode of Action

The interaction of this compound with its targets involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .

Result of Action

The molecular effect of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway . On a cellular level, the effects would depend on the specific biological context in which the compound is used.

Activité Biologique

2-Bromo-4-iodo-1-nitrobenzene (C6H3BrINO2) is a halogenated nitrobenzene derivative that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of bromine, iodine, and nitro groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C6H3BrINO2

- Molecular Weight : 327.9 g/mol

- CAS Number : 860603-83-4

The primary mechanism of action for this compound involves electrophilic aromatic substitution . The nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack by various biological targets. This interaction can lead to the formation of reactive metabolites that may exert cytotoxic effects on cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The presence of halogen atoms in its structure is believed to enhance its interaction with cellular targets involved in cell proliferation and survival.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown inhibitory effects on certain enzymes involved in metabolic pathways, which may contribute to its overall biological activity. This property makes it a candidate for further research in drug development targeting specific enzymatic functions.

Case Studies

Safety and Toxicity

While this compound shows promising biological activities, it is essential to consider its safety profile. Preliminary toxicity studies indicate that the compound may pose risks if not handled properly. Safety data sheets recommend appropriate protective measures when working with this compound due to its potential irritant properties.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Pharmaceutical Synthesis

2-Bromo-4-iodo-1-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of the nitro group allows for subsequent reduction to form amines, which can then participate in further chemical transformations, including the formation of azo dyes and other complex organic molecules.

Radical Polymerization Initiator

The halogen substituents (bromine and iodine) can act as initiators in radical polymerization reactions. This property is particularly useful in the production of specialty polymers with tailored properties for specific applications.

Synthesis of Pesticides

This compound has been utilized in the synthesis of certain pesticides, contributing to agricultural chemistry by providing effective solutions for pest control.

Materials Science

Development of Specialty Chemicals

In materials science, this compound is used as a building block for creating specialty chemicals. These chemicals often find applications in coatings, adhesives, and other industrial products where specific chemical properties are desired.

Biological Research

Electrophilic Aromatic Substitution

Research indicates that this compound interacts with various biological molecules through electrophilic mechanisms. Its electrophilic nature allows it to participate in biochemical transformations that can modify biomolecules such as proteins and nucleic acids. These interactions are crucial for understanding its potential toxicity and biological effects.

Photocleavage Reactions

Studies into the photocleavage reactions involving this compound have provided insights into its behavior under light exposure. This is particularly relevant for environmental studies concerning halogenated organic pollutants and their degradation pathways.

Case Studies and Research Findings

Research has shown that halogenated nitrobenzenes exhibit diverse biological activities that can influence various biochemical pathways. For instance:

- Biochemical Pathways : The primary mode of action involves electrophilic aromatic substitution, which can lead to modifications in cellular components. This has implications for understanding toxicity mechanisms in environmental toxicology.

- Synthetic Pathways : Various synthetic routes have been developed for producing this compound efficiently, highlighting its importance as a versatile building block in organic chemistry.

Propriétés

IUPAC Name |

2-bromo-4-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVOKEUHKNSWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.